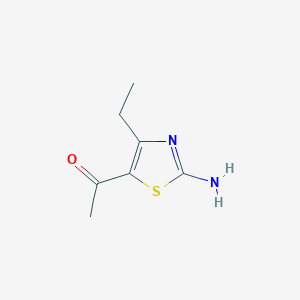

1-(2-Amino-4-ethylthiazol-5-yl)ethanone

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Research

The thiazole ring is a cornerstone in the field of medicinal chemistry and materials science. mdpi.com This unique heterocyclic scaffold is present in a wide array of biologically active natural and synthetic compounds. nih.govresearchgate.net Its aromatic nature and the presence of heteroatoms confer upon it unique electronic properties, allowing it to engage in various non-covalent interactions with biological macromolecules. This makes the thiazole moiety a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in potent and selective therapeutic agents. mdpi.com

The versatility of the thiazole nucleus is demonstrated by its presence in numerous FDA-approved drugs with a broad spectrum of activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netekb.eg The thiazole ring's ability to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an attractive target for synthetic chemists. nih.gov

Key Attributes of the Thiazole Ring in Research:

| Attribute | Description |

| Biological Activity | Core component of numerous pharmaceuticals with diverse therapeutic applications. |

| Synthetic Versatility | The ring can be readily synthesized and modified through various established chemical reactions. |

| Structural Rigidity | Provides a stable scaffold for the spatial orientation of functional groups. |

| Electronic Properties | The presence of sulfur and nitrogen atoms influences the molecule's ability to interact with biological targets. |

Research Significance of 1-(2-Amino-4-ethylthiazol-5-yl)ethanone and Related Analogs

The primary research significance of this compound and its analogs, such as 1-(2-amino-4-methylthiazol-5-yl)ethanone, lies in their role as versatile synthetic intermediates. chemimpex.com These compounds serve as valuable building blocks for the construction of more complex molecules with potential applications in both the pharmaceutical and agrochemical industries. chemimpex.com

The 2-amino group and the 5-acetyl group are reactive handles that can be readily modified. For instance, the acetyl group can undergo reactions such as the Claisen-Schmidt condensation to introduce new carbon-carbon bonds and build molecular complexity. dmed.org.ua This allows for the synthesis of a library of derivatives that can be screened for various biological activities.

Research on the closely related 1-(2-amino-4-methylthiazol-5-yl)ethanone has shown its utility in the development of potential antimicrobial and anti-inflammatory agents. chemimpex.com The structural similarity suggests that this compound would be a valuable precursor for similar classes of compounds. The ethyl group at the 4-position, in comparison to a methyl group, can influence the molecule's lipophilicity and steric profile, which in turn may affect its biological activity and pharmacokinetic properties.

The synthesis of such 2-amino-5-acylthiazoles is most commonly achieved through the Hantzsch thiazole synthesis. derpharmachemica.com For this compound, this would likely involve the condensation of a 3-halo-2,4-pentanedione analog bearing an ethyl group with thiourea (B124793).

Physicochemical Properties of a Key Analog: 1-(2-Amino-4-methylthiazol-5-yl)ethanone

| Property | Value |

| CAS Number | 30748-47-1 |

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.21 g/mol |

| Appearance | Cream to off-white solid |

| Melting Point | 265 - 266 °C |

Data sourced from commercial supplier information for the methyl analog and is provided for comparative purposes. chemimpex.comchembk.comchemable.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-ethyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-6(4(2)10)11-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOPWSQDEZXMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2 Amino 4 Ethylthiazol 5 Yl Ethanone and Its Precursors

Established Synthetic Routes and Variations

The construction of the 2-aminothiazole (B372263) ring system is a well-documented process in organic chemistry, with several reliable methods available to synthetic chemists.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis remains the most widely recognized and utilized method for preparing thiazole rings. nih.govsynarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as thiourea (B124793). synarchive.comresearchgate.netijsrst.comijper.org For the specific synthesis of 1-(2-Amino-4-ethylthiazol-5-yl)ethanone, this reaction would involve thiourea and an appropriate α-halo-β-dicarbonyl precursor that provides the 4-ethyl and 5-acetyl substituents.

The versatility of the Hantzsch synthesis allows for the creation of a wide array of substituted thiazoles by simply changing the precursor molecules. nih.gov Modifications to the original protocol often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. These can include the use of different solvents, catalysts, and energy sources, such as microwave irradiation. researchgate.net

This method is the cornerstone of 2-aminothiazole synthesis and is mechanistically synonymous with the Hantzsch reaction. ijsrst.com The process involves the cyclocondensation of an α-haloketone with thiourea or its derivatives. nih.govnih.govmdpi.comnih.gov The reaction of thiourea with an α-halocarbonyl compound can yield monosubstituted or disubstituted 2-aminothiazoles. nih.gov For instance, the synthesis of the analogous compound, 1-(2-amino-4-methylthiazol-5-yl)ethanone, is achieved by the reaction of thiourea with 3-chloro-2,4-pentanedione, typically by refluxing in ethanol. nih.gov By analogy, the synthesis of this compound would require a corresponding α-halogenated precursor bearing an ethyl group at the appropriate position.

Different halogenating agents can be used to prepare the α-haloketone precursor, including bromine in acetic acid or N-bromosuccinimide (NBS). nih.govnih.gov The choice of halogen (Cl, Br, I) can influence reaction rates, with iodides generally being the most reactive.

To enhance procedural efficiency and sustainability, one-pot and multicomponent reactions (MCRs) have been developed for 2-aminothiazole synthesis. mdpi.com These strategies combine multiple synthetic steps into a single operation without isolating intermediate compounds, thereby saving time, solvents, and reagents. clockss.org

A common one-pot approach involves the in situ generation of the α-haloketone from a ketone, followed immediately by condensation with thiourea. clockss.orgnih.gov For example, an aromatic methyl ketone can be reacted with thiourea in the presence of copper(II) bromide; the CuBr₂ serves to generate the α-bromo ketone intermediate, which then undergoes cyclization. clockss.org Another green chemistry approach utilizes trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst to achieve the one-pot synthesis from acetophenone (B1666503) and thiourea. nih.gov Such methods avoid the need to handle toxic and corrosive halogenating agents directly. nih.gov

| One-Pot Synthesis Variation | Reagents | Catalyst/Conditions | Key Feature |

| In-situ Halogenation-Cyclization | Ketone, Thiourea, Halogen Source (e.g., I₂, CuBr₂, TCCA) | Varies (e.g., Heat, Nanocatalyst) | Avoids isolation of the α-haloketone intermediate. clockss.orgnih.gov |

| Three-Component Reaction | Aldehyde, Thiourea, 3-(Bromoacetyl)-2H-pyran-2-one | Silica supported tungstosilisic acid / Ultrasonic irradiation | Efficient construction of functionalized thiazoles under green conditions. mdpi.com |

| DMSO/HX System | Ketone, N-substituted thiourea, DMSO, HCl/HBr | Heat | Avoids the classical use of pre-formed α-haloketones. researchgate.netrsc.org |

Research into thiazole synthesis continues to yield novel and improved methods. Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of 2-aminothiazole derivatives. researchgate.net

Other emerging protocols focus on avoiding traditional α-haloketone precursors altogether. These include:

Reaction with α-tosyloxy ketones : These precursors, generated from ketones and hypervalent iodine reagents, can effectively replace α-haloketones in the reaction with thiourea. clockss.org

Copper-catalyzed coupling : Oxime acetates can couple with isothiocyanates in the presence of a copper catalyst to form 2-aminothiazoles under mild conditions. organic-chemistry.org

Metal-free catalysis : Trifluoromethanesulfonic acid (TfOH) can catalyze the reaction between α-diazoketones and thioureas to provide thiazole derivatives. organic-chemistry.org

Key Precursors and Intermediate Compounds in Synthesis

The successful synthesis of this compound via the Hantzsch pathway is critically dependent on the selection of appropriate precursors.

The primary precursors are:

Thiourea : This small molecule serves as the "N-C-S" building block, providing the nitrogen for the ring, the sulfur atom, and the carbon of the C-2 position, which ultimately bears the amino group. nih.gov

α-Halo-β-dicarbonyl Compound : This precursor is the source of the remaining four atoms of the thiazole ring (C-4, C-5, and their respective substituents). For the title compound, the required precursor would be an α-halogenated derivative of 3-acetylpentan-2-one or a similar structure. This ensures the placement of an ethyl group at C-4 and an acetyl group at C-5 of the final thiazole ring.

The reaction proceeds through several key intermediates. Following the initial nucleophilic attack, an acyclic S-alkylated isothiourea intermediate is formed. youtube.com This is followed by the formation of a cyclic hydroxyl isomer (a hydroxythiazoline), which is often unstable and readily undergoes dehydration to yield the final aromatic thiazole product. nih.govijper.org

| Precursor/Intermediate | Structure Snippet | Role in Synthesis |

| Thiourea | H₂N-C(S)-NH₂ | Provides the S, N1, and C2 atoms, including the 2-amino group. |

| α-Halo-β-dicarbonyl | R-CO-CH(X)-CO-R' | Provides the C4 and C5 atoms and their respective substituents (ethyl and acetyl). |

| S-Alkylated Isothiourea | C(NH₂)=N-C(S-R)-R' | Initial product of the S-nucleophilic attack; a key acyclic intermediate. youtube.com |

| Hydroxythiazoline | - | Cyclic intermediate formed after intramolecular condensation; readily dehydrates. nih.gov |

Reaction Mechanisms and Stereoelectronic Considerations in Thiazole Formation

The formation of the thiazole ring via the Hantzsch synthesis follows a well-established mechanistic pathway. ijper.orgyoutube.com

The mechanism can be summarized in the following steps:

Nucleophilic Attack (S-Alkylation) : The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen in the α-haloketone. This is a classic SN2 reaction that displaces the halide ion and forms an isothiouronium salt intermediate. youtube.com

Proton Transfer : A proton is likely removed from one of the nitrogen atoms, neutralizing the intermediate and increasing the nucleophilicity of the remaining nitrogen.

Intramolecular Cyclization : The terminal amino group of the intermediate then acts as a nucleophile, attacking one of the adjacent carbonyl carbons. This intramolecular condensation step forms a five-membered ring, resulting in a hydroxythiazoline intermediate. nih.gov

Dehydration : The final step is the acid- or base-catalyzed elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate. This dehydration step is thermodynamically driven by the formation of the stable, aromatic thiazole ring system. youtube.com

The aromaticity of the final product is a significant driving force for the reaction, ensuring that the cyclization and dehydration steps proceed efficiently, often under heating. youtube.com

Green Chemistry Approaches and Reaction Optimization in Thiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and efficient chemical processes. The synthesis of thiazoles has benefited greatly from these "green chemistry" initiatives, which focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org In the context of the Hantzsch thiazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.govjusst.org

Reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes in a microwave reactor. nih.gov The high efficiency of microwave heating is due to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This rapid energy transfer can minimize the formation of side products, simplifying purification and leading to higher purity of the final compound. rsc.org For example, the synthesis of various 2-aminothiazole derivatives has been achieved in high yields (81-97%) within 1-20 minutes using microwave irradiation in water.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 8-10 hours | Moderate | jusst.org |

| Microwave Irradiation | 5-15 minutes | High (often >90%) | jusst.org |

The replacement of volatile and often toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and polyethylene (B3416737) glycol (PEG) have proven to be effective media for the synthesis of thiazoles.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. Catalyst-free Hantzsch synthesis of 2-aminothiazoles has been successfully performed in water at ambient temperature, offering high yields and simple work-up procedures. nih.gov The poor solubility of the thiazole product in water can facilitate its isolation by simple filtration. chemhelpasap.com

Polyethylene Glycol (PEG-400): PEG is a non-toxic, biodegradable, and recyclable liquid polymer that serves as an excellent alternative reaction medium. researchgate.net It has been used for the efficient, catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. researchgate.net The use of PEG-400 can lead to significant rate enhancement and improved yields, and the medium can often be recovered and reused, further adding to the sustainability of the process. researchgate.net

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green enhancement. Ultrasound-assisted synthesis, often performed in aqueous media, can significantly shorten reaction times and improve yields by enhancing mass transfer and activating the reacting species through acoustic cavitation. nih.gov This technique has been successfully applied to synthesize various thiazole derivatives under mild conditions. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. For the synthesis of this compound and its analogs, several parameters can be fine-tuned:

Choice of Halogen: The α-haloketone precursor can be an α-chloro, α-bromo, or α-iodo ketone. While α-bromoketones are commonly used, the choice can impact reactivity and cost.

Catalyst Selection: While many green methods are catalyst-free, some protocols use catalysts to improve efficiency. Studies have optimized the amount and type of catalyst, such as using reusable solid acid catalysts like silica-supported tungstosilicic acid, to enhance reaction rates and facilitate separation. nih.gov

Temperature and Reaction Time: Green methods like microwave and ultrasound irradiation allow for precise control over temperature and significantly reduce reaction times. Optimizing these parameters is key to achieving high conversion rates while preventing product degradation or the formation of byproducts. For example, in one microwave-assisted synthesis, the optimal conditions were found to be heating at 90 °C for 30 minutes in methanol, achieving a 95% yield. nih.gov

Purification Methods: Traditional purification often involves column chromatography, which uses large volumes of solvents. Process optimization aims to yield a product that is pure enough to be isolated by simpler, greener methods like recrystallization or precipitation. nih.gov For 2-aminothiazoles, which are often poorly soluble in water, pouring the reaction mixture into water can precipitate the product, allowing for easy collection by filtration. chemhelpasap.com A specific method for purifying 2-aminothiazole involves its reaction with sulfur dioxide to form an insoluble bisulfite adduct, which can be filtered off and then decomposed to yield the pure amine. google.com

By systematically investigating these variables, synthetic routes can be made more efficient, economical, and environmentally friendly, aligning with the principles of modern process chemistry.

Scale-Up Considerations and Industrial Synthesis Challenges for this compound

The transition of the synthesis of this compound from a laboratory setting to an industrial scale presents a unique set of challenges that require careful consideration and process optimization. While the fundamental chemical transformations remain the same, the dynamics of large-scale production introduce complexities related to reaction control, product purity, cost-effectiveness, and safety. The widely utilized Hantzsch thiazole synthesis, a common route to this class of compounds, involves the reaction of a thiourea with an α-haloketone. The scale-up of this and other potential synthetic routes necessitates a thorough understanding of the process parameters and their impact on the final product.

Key challenges in the industrial synthesis of this compound often revolve around managing reaction exotherms, ensuring consistent product quality, and minimizing the environmental footprint. The economic viability of the process is also a critical factor, driving the need for high-yield, low-cost synthetic strategies.

Below is a detailed exploration of the primary considerations and challenges encountered during the scale-up and industrial production of this compound.

Key Scale-Up Challenges and Mitigation Strategies

The successful industrial synthesis of this compound is contingent on addressing several critical challenges. These range from the management of reaction kinetics and thermodynamics on a large scale to the implementation of robust purification protocols and adherence to stringent safety and environmental regulations.

Interactive Table of Key Process Parameters and Scale-Up Challenges

| Parameter | Laboratory Scale Observation | Industrial Scale-Up Challenge | Potential Mitigation Strategy |

| Heat Transfer | Reaction exotherm easily managed in a small flask. | Potential for runaway reaction due to decreased surface area-to-volume ratio. | Utilization of jacketed reactors with efficient cooling systems; controlled addition of reagents. |

| Mixing | Homogeneous mixing achieved with a magnetic stir bar. | Inefficient mixing can lead to localized "hot spots" and byproduct formation. | Implementation of powerful overhead mechanical stirrers; optimization of impeller design and agitation speed. |

| Reagent Addition | Reagents are typically added quickly. | Rapid addition on a large scale can lead to uncontrolled exotherms and reduced selectivity. | Slow, controlled addition of reagents using dosing pumps; monitoring of internal reaction temperature. |

| Solvent Selection | A wide range of solvents may be used. | Cost, safety (flammability), and environmental impact of the solvent become critical. | Selection of a cost-effective, high-boiling, and recyclable solvent; process optimization to reduce solvent volume. |

| Product Isolation | Simple filtration and washing are often sufficient. | Handling large volumes of solids and filtrates can be cumbersome and inefficient. | Use of industrial-scale filtration equipment (e.g., filter presses, centrifuges); optimization of crystallization conditions for easier isolation. |

| Purification | Column chromatography is a common purification method. | Column chromatography is generally not economically viable for large-scale production. | Development of efficient crystallization-based purification methods; exploration of reactive extraction or distillation where applicable. |

Impurity Profile and Control

A significant challenge in the industrial synthesis of this compound is the control of impurities. The formation of byproducts can arise from side reactions or the presence of impurities in the starting materials. Identifying and controlling these impurities is crucial for ensuring the quality and consistency of the final product.

Interactive Table of Potential Impurities and Control Strategies

| Potential Impurity | Origin | Impact on Final Product | Control Strategy |

| Unreacted Starting Materials | Incomplete reaction. | Can affect the purity and downstream applications of the product. | Optimization of reaction time, temperature, and stoichiometry; monitoring of reaction completion by HPLC. |

| Over-alkylated Byproducts | Reaction of the product with the α-haloketone. | Difficult to remove and can impact the product's properties. | Controlled addition of the α-haloketone; use of a slight excess of the thiourea. |

| Isomeric Byproducts | Alternative cyclization pathways. | Can be challenging to separate from the desired product. | Precise control of reaction temperature and pH; selection of appropriate solvent. |

| Residual Solvents | Incomplete removal during drying. | Must be controlled to meet regulatory limits. | Efficient drying of the final product under vacuum at an appropriate temperature. |

Chemical Reactivity and Derivatization Strategies of 1 2 Amino 4 Ethylthiazol 5 Yl Ethanone

Primary Reaction Types and Functional Group Transformations

The reactivity of 1-(2-Amino-4-ethylthiazol-5-yl)ethanone is dictated by its constituent functional groups. Strategic manipulation of these groups through various reaction types is fundamental to its use in medicinal chemistry and materials science.

The sulfur atom within the thiazole (B1198619) ring is susceptible to oxidation, although it is less reactive than a simple sulfide (B99878). Strong oxidizing agents can convert the thiazole sulfur to a sulfoxide (B87167) or, under more forceful conditions, a sulfone. While direct oxidation of the thiazole ring sulfur in this specific molecule is not extensively documented in the provided literature, the oxidation of sulfide moieties attached to related thiazole systems is known. For instance, derivatives of imidazo[2,1-b]thiazole (B1210989) containing a methylthio group have been successfully oxidized to the corresponding sulfonyl compound using oxidizing agents like oxone. mdpi.comnih.gov This suggests that the endocyclic sulfur of the this compound ring could potentially be oxidized under similar potent conditions, though this would likely require overcoming the aromatic stability of the thiazole ring.

The acetyl group's carbonyl is readily reduced to a secondary alcohol, yielding 1-(2-Amino-4-ethylthiazol-5-yl)ethanol. This transformation is a standard carbonyl reduction and can be accomplished using a variety of reducing agents. wikipedia.org The choice of reagent allows for control over the reaction's selectivity.

Commonly used reagents for this purpose include metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for selectively reducing ketones and aldehydes, making it ideal for this transformation without affecting other functional groups under standard conditions. wordpress.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity necessitates careful control of reaction conditions to avoid side reactions. wikipedia.orgwordpress.com

Table 1: Reagents for Carbonyl Reduction

| Reagent | Formula | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol/Ethanol, Room Temp | 1-(2-Amino-4-ethylthiazol-5-yl)ethanol |

The primary amino group at the C2 position of the thiazole ring is a key site for derivatization due to its nucleophilic character. researchgate.net It can undergo a variety of reactions, including acylation, alkylation, and condensation, to form a wide range of derivatives.

Acylation is a common transformation. For example, the amino group can be acylated with chloroacetyl chloride to produce a chloroacetamide intermediate. mdpi.comnih.gov This intermediate is itself a versatile precursor for further nucleophilic substitution reactions, reacting with secondary amines or potassium thiocyanate (B1210189) to yield more complex structures. mdpi.comnih.gov Similarly, the amino group can be condensed with various acid anhydrides, such as succinic or phthalic anhydride, to form the corresponding imide derivatives. mdpi.com

Another important reaction is the conversion of the amino group into a diazonium salt, which can then be replaced by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (e.g., chlorine) or other functionalities onto the thiazole ring. mdpi.com

The acetyl group of this compound possesses α-hydrogens, making it suitable for base-catalyzed condensation reactions with aldehydes. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgbyjus.com This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and are known for their diverse biological activities. donnu.edu.uanih.govijarsct.co.in

In this reaction, this compound is treated with a substituted aromatic aldehyde in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide in ethanol. donnu.edu.uanih.gov The reaction proceeds via an enolate intermediate formed from the ketone, which then attacks the carbonyl carbon of the aldehyde to yield a β-hydroxy ketone, which readily dehydrates to form the α,β-unsaturated carbonyl system characteristic of chalcones. ijarsct.co.in A variety of substituted aryl aldehydes can be used to generate a library of thiazole-containing chalcones. researchgate.net

Table 2: Examples of Synthesized Chalcones via Claisen-Schmidt Condensation

| Aldehyde Reactant | Resulting Chalcone (B49325) Derivative |

|---|---|

| Benzaldehyde | 1-(2-Amino-4-ethylthiazol-5-yl)-3-phenylpropenone |

| 4-Methoxybenzaldehyde | 1-(2-Amino-4-ethylthiazol-5-yl)-3-(4-methoxyphenyl)propenone |

| 4-Chlorobenzaldehyde | 1-(2-Amino-4-ethylthiazol-5-yl)-3-(4-chlorophenyl)propenone |

| 2-Ethoxybenzaldehyde | 1-(2-Amino-4-ethylthiazol-5-yl)-3-(2-ethoxyphenyl)propenone |

| 3,4,5-Trimethoxybenzaldehyde | 1-(2-Amino-4-ethylthiazol-5-yl)-3-(3,4,5-trimethoxyphenyl)propenone |

(Data synthesized from related reactions described in researchgate.net)

The methyl group of the acetyl moiety is susceptible to halogenation at the α-carbon under appropriate conditions. Acid-catalyzed bromination, typically using bromine (Br₂) in acetic acid, proceeds through an enol intermediate. masterorganicchemistry.com The acid catalyzes the keto-enol tautomerism, and the resulting electron-rich enol acts as the nucleophile, attacking the bromine molecule. masterorganicchemistry.comyoutube.com This reaction is generally specific to the α-position and, under acidic conditions, tends to result in monohalogenation. youtube.com

The resulting α-bromo ketone, 1-(2-Amino-4-ethylthiazol-5-yl)-2-bromoethanone, is a highly valuable synthetic intermediate. The presence of the bromine atom makes the α-carbon an excellent electrophile for SN2 reactions. libretexts.org This intermediate is a classic precursor in Hantzsch thiazole synthesis, where it can react with a thioamide to form a new thiazole ring, leading to the creation of bis-thiazole systems. derpharmachemica.com

Synthesis of Novel Thiazole Derivatives

The varied reactivity of this compound makes it an excellent starting material for the synthesis of novel and complex thiazole-containing molecules. The functional group transformations described above are key steps in building more elaborate chemical architectures.

For example, the α-bromo ketone intermediate obtained from bromination can be cyclized with thiourea (B124793) or substituted thioureas to construct a second thiazole ring, yielding 2-amino-thiazolyl-thiazole derivatives. derpharmachemica.com The chalcones synthesized via the Claisen-Schmidt condensation can serve as Michael acceptors or as dienophiles in Diels-Alder reactions, and the α,β-unsaturated system can be used to synthesize other heterocyclic rings like pyrazolines.

Furthermore, the nucleophilic amino group can be used as an anchor point to attach other molecular fragments. For instance, after acylation with chloroacetyl chloride, the resulting intermediate can react with various nucleophiles to append new side chains. mdpi.comnih.gov This strategy has been used to synthesize a variety of amides and other derivatives with potential biological applications. mdpi.comnih.gov The combination of these reactions allows for the systematic modification of the parent molecule at multiple positions, providing a powerful platform for developing new chemical entities.

Imidazo[2,1-b]thiazole Derivatives

The synthesis of the fused bicyclic system, imidazo[2,1-b]thiazole, is a common and significant derivatization pathway for 2-aminothiazoles. This reaction, often a variation of the Hantzsch thiazole synthesis, involves the cyclocondensation of the 2-amino-4-ethylthiazole (B1281273) core with α-halocarbonyl compounds.

The fundamental reaction mechanism begins with the nucleophilic attack of the endocyclic nitrogen atom of the thiazole ring on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization involving the exocyclic amino group, which attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[2,1-b]thiazole ring system. researchgate.net A general scheme for this synthesis involves reacting 1-(2-amino-4-substituted-thiazol-5-yl)ethanone with various substituted phenacyl bromides. researchgate.netnih.gov

Modern synthetic approaches have focused on developing more environmentally benign and efficient protocols. For instance, microwave-assisted green synthesis has been reported, utilizing polyethylene (B3416737) glycol-400 (PEG-400) as a biodegradable and efficient reaction medium, which can also act as a catalyst. researchgate.net Other methods include catalyst-free microwave synthesis and visible light-triggered approaches, highlighting the ongoing innovation in the synthesis of these derivatives. researchgate.net

Table 1: Synthesis of Imidazo[2,1-b]thiazole Derivatives

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(2-amino-4-methylthiazol-5-yl)ethanone | α-bromo aralkyl ketones (phenacyl bromides) | Polyethylene glycol-400 (PEG-400), Microwave irradiation or Thermal heating (90°C) | Substituted imidazo[2,1-b]thiazoles | researchgate.net |

| Ethyl-2-aminothiazole-4-carboxylate | Various phenacyl bromides | Ethanol, Reflux | Ethyl 5-arylimidazo[2,1-b]thiazole-2-carboxylates | nih.gov |

| 2-Aminothiazole (B372263) | α-bromoketones | Ethanol, Reflux, with or without basic alumina | Substituted imidazo[2,1-b]thiazoles | researchgate.net |

Pyrazole (B372694) Derivatives

The acetyl group at the C5 position of this compound is a key functional handle for the construction of pyrazole rings. The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com

To generate a pyrazole from the title compound, the acetyl group can be transformed into a 1,3-dielectrophilic species. A common strategy involves a condensation reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. This intermediate can then undergo a cyclocondensation reaction with various substituted hydrazines (e.g., hydrazine hydrate, phenylhydrazine) to yield the corresponding N-substituted pyrazole fused or linked to the thiazole core.

Another established route involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. mdpi.com The acetyl group of the starting thiazole can be used to synthesize a chalcone intermediate, which can then be cyclized to form a pyrazoline, followed by oxidation to the aromatic pyrazole. mdpi.com The regioselectivity of the cyclization can be influenced by the substitution pattern of the reactants and the reaction conditions. nih.gov

Table 2: General Strategies for Pyrazole Synthesis

| Precursor Type | Reagent | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine derivatives | - | Polysubstituted Pyrazoles | nih.govmdpi.com |

| Ketone (e.g., acetyl group) | DMF-DMA, then Hydrazine | Enaminone | Substituted Pyrazoles | researchgate.net |

| α,β-Unsaturated Hydrazones | Copper catalyst, Aerobic oxidation | Hydrazonyl radical | Substituted Pyrazoles | organic-chemistry.org |

| β,γ-Unsaturated Hydrazones | - | - | Broad range of Pyrazole derivatives | organic-chemistry.org |

Bithiazole and Polycyclic Thiazole Systems

The construction of bithiazole and more complex polycyclic thiazole systems from this compound often utilizes the versatile Hantzsch thiazole synthesis. encyclopedia.pub In this context, the starting aminothiazole is modified to contain a thioamide or a related functional group, which then reacts with an α-halocarbonyl compound to form a second thiazole ring.

A plausible strategy involves the conversion of the 2-amino group into a thiourea derivative by reacting it with an isothiocyanate. The resulting N-(4-ethyl-5-acetylthiazol-2-yl)thiourea can then be cyclized with various α-haloketones to yield a 2,4'-bithiazole (B13848155) system. Alternatively, the acetyl group can be modified. For example, bromination of the acetyl group would yield 1-(2-amino-4-ethylthiazol-5-yl)-2-bromoethanone, a key α-haloketone intermediate. This intermediate can then react with a thioamide-containing compound (such as thiourea or another thiazole-carbothioamide) to build bithiazole or other polycyclic systems. researchgate.net

Table 3: Synthesis of Bithiazole Systems

| Thioamide Source | α-Halocarbonyl Source | Reaction | Product Type | Reference |

|---|---|---|---|---|

| Thiourea | 2-Bromo-1-(thiazol-yl)ethanone | Hantzsch Synthesis | 2-Amino-4'-thiazolyl-thiazole | encyclopedia.pub |

| Thiazole-carbothioamide | α-Halo-ketones | Hantzsch Synthesis | 5,2'- and 4,2'-Bisthiazoles | researchgate.net |

| Thiosemicarbazide (B42300) | 2-Bromoacetophenone | One-pot condensation with a ketone | Steroidal thiazoles | encyclopedia.pub |

Hydrazone and Thiosemicarbazone Conjugates

A straightforward derivatization strategy for this compound involves the condensation of its acetyl group with hydrazine-based reagents. The carbonyl group of the acetyl moiety readily reacts with the nucleophilic amino group of hydrazines, hydrazides, and thiosemicarbazides to form hydrazones and thiosemicarbazones, respectively. researchgate.netnih.gov

The reaction is typically carried out by refluxing the thiazole ketone with the desired hydrazine or thiosemicarbazide in a suitable solvent, often with an acid catalyst like acetic acid. nih.gov This approach allows for the introduction of a wide variety of substituents by simply changing the R-group on the hydrazine (R-NHNH₂) or thiosemicarbazide (R-NH-CS-NHNH₂) reagent. These conjugates are of significant interest due to their coordination properties and biological activities. nih.govresearchgate.net

Table 4: Formation of Hydrazone and Thiosemicarbazone Conjugates

| Starting Material | Reagent Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | Substituted Hydrazines (R-NHNH₂) | Condensation | Hydrazone Conjugates | researchgate.netnih.gov |

| This compound | Substituted Thiosemicarbazides (R-NHCSNHNH₂) | Condensation | Thiosemicarbazone Conjugates | nih.govmjcce.org.mk |

| N-tert-butoxycarbonyl-4-formyl-L-phenylalanine methyl ester | Thiosemicarbazide or Hydrazide | Condensation | Phenylalanine Thiosemicarbazones and Hydrazones | nih.govresearchgate.net |

Other Substituted Thiazole Analogues

Beyond the formation of new heterocyclic rings, both the 2-amino group and the 5-acetyl group of this compound can be modified to produce a variety of other analogues.

Derivatization of the 2-Amino Group: The primary amino group is nucleophilic and can readily undergo acylation reactions with acyl chlorides or acid anhydrides to form the corresponding amides. nih.govmdpi.com It can also react with isocyanates to form urea (B33335) derivatives or with aldehydes to form Schiff bases (imines). mdpi.com These reactions are fundamental for peptide synthesis and for introducing diverse functionalities onto the thiazole core.

Derivatization of the 5-Acetyl Group: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions. A notable example is the Claisen-Schmidt condensation with various aromatic aldehydes, which yields thiazole-based chalcones (α,β-unsaturated ketones). mdpi.com These chalcones are valuable intermediates themselves, capable of undergoing further reactions like Michael addition or cyclization to form other heterocyclic systems.

Table 5: Other Derivatization Strategies

| Reactive Site | Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Amino group | Acyl chlorides, Carboxylic acids | Acylation / Amide coupling | N-Acylated 2-aminothiazoles | nih.govmdpi.com |

| 2-Amino group | Aldehydes | Condensation | Schiff Bases (Imines) | mdpi.com |

| 5-Acetyl group | Aromatic aldehydes | Claisen-Schmidt Condensation | Thiazole-based Chalcones | mdpi.com |

| 5-Acetyl group (after bromination) | Heterocyclic amines, thiosemicarbazones | Substitution / Cyclization | Imidazotriazole-incorporated thiazoles | mdpi.com |

Spectroscopic and Computational Characterization in Research of 1 2 Amino 4 Ethylthiazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 1-(2-Amino-4-ethylthiazol-5-yl)ethanone, a full suite of NMR experiments would be required for unambiguous structural confirmation.

¹H NMR: This experiment would identify all unique proton environments in the molecule. Key expected signals would include a triplet and a quartet for the ethyl group, a singlet for the acetyl methyl group, and a broad singlet for the amino (-NH₂) protons. The chemical shifts of these protons would provide information about their electronic environment.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms. Expected signals would correspond to the carbonyl carbon of the ethanone group, the carbons of the thiazole (B1198619) ring, and the carbons of the ethyl and acetyl groups.

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the positions of the ethyl and acetyl groups on the thiazole ring.

While specific data is absent for the ethyl derivative, studies on analogous thiazole compounds utilize these techniques to confirm their structures conclusively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Research on similar 2-aminothiazole (B372263) structures confirms the presence of key vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amino (N-H) | 3100 - 3400 | Stretching (often two bands for -NH₂) |

| Alkyl (C-H) | 2850 - 3000 | Stretching |

| Carbonyl (C=O) | 1660 - 1680 | Stretching |

| Imine (C=N) | 1600 - 1650 | Stretching (in the thiazole ring) |

| C=C | 1500 - 1600 | Stretching (in the thiazole ring) |

These bands provide clear evidence for the presence of the amino, ethyl, and acetyl functional groups attached to the thiazole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₇H₁₀N₂OS), the exact molecular weight is 170.23 g/mol . An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would be expected to show a prominent peak at m/z 171.06, corresponding to the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in an MS/MS experiment would offer further structural proof, likely showing losses of the acetyl group (CH₃CO) and fragments related to the ethyl group.

Computational Chemistry and Molecular Modeling Studies (e.g., DFT, Molecular Docking)

Computational studies are powerful tools for investigating the electronic structure, properties, and potential biological activity of molecules.

Density Functional Theory (DFT): DFT calculations are frequently used to optimize the molecular geometry of thiazole derivatives and to calculate various properties. nanobioletters.com These studies can predict NMR chemical shifts, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and stability of the molecule.

Molecular Docking: This computational technique is employed to predict the binding orientation and affinity of a small molecule to a target protein. Thiazole-containing compounds are often investigated as potential inhibitors of various enzymes. nih.govnih.govmdpi.com In a typical molecular docking study involving this compound, the compound would be docked into the active site of a biologically relevant protein to predict its binding mode, identify key intermolecular interactions (like hydrogen bonds), and estimate its binding energy. Such studies are crucial in the early stages of drug discovery to prioritize compounds for further experimental testing.

While no specific DFT or docking studies have been published for this compound, the methodologies are well-established and have been applied to a wide range of similar molecules to explore their therapeutic potential. nih.govnih.govmdpi.com

Advanced Research Applications and Future Directions in 1 2 Amino 4 Ethylthiazol 5 Yl Ethanone Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

1-(2-Amino-4-ethylthiazol-5-yl)ethanone is recognized as a versatile precursor in the field of organic synthesis, primarily due to the reactivity of its constituent functional groups. The 2-aminothiazole (B372263) moiety is a cornerstone for constructing a multitude of biologically active molecules and functional materials. researchgate.net This scaffold allows for extensive structural variations, making it a valuable starting point for creating libraries of diverse compounds. researchgate.netmdpi.com

The synthetic utility of this building block is demonstrated in its application to construct more complex heterocyclic systems. For instance, the methyl analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The reactivity of the acetyl group and the amino group allows for stepwise or multicomponent reactions to build fused ring systems and highly substituted derivatives. nih.gov

Key Synthetic Transformations:

Condensation Reactions: The acetyl group's α-hydrogens are acidic, enabling participation in condensation reactions like the Claisen-Schmidt condensation. researchgate.net This reaction, typically involving an aldehyde or ketone and an aromatic carbonyl compound, allows for the extension of the carbon skeleton and the formation of α,β-unsaturated ketones, which are themselves valuable synthetic intermediates. researchgate.netwikipedia.org

Heterocycle Formation: The amino group can act as a nucleophile in cyclization reactions. It can be acylated and subsequently used to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. researchgate.net

Derivatization of the Amino Group: The primary amino group can be readily modified through acylation, alkylation, or diazotization, providing a handle to attach various side chains or to initiate further cyclization cascades. nih.gov

The strategic placement of the ethyl, amino, and acetyl groups on the thiazole (B1198619) ring allows chemists to orchestrate complex synthetic sequences, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Exploration of Novel Reaction Pathways and Methodologies

Research into 2-aminothiazole derivatives is continually uncovering novel reaction pathways that expand their synthetic utility. The focus is on developing efficient, atom-economical methods to generate molecular diversity from this core structure.

One significant area of exploration is the Claisen-Schmidt condensation , a type of crossed-aldol condensation, which utilizes the acetyl group of the molecule. wikipedia.org Studies on the methyl analog have shown that it effectively reacts with various aromatic aldehydes in the presence of a base to yield 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. researchgate.net This methodology provides a straightforward route to chalcone-like structures, which are precursors to flavonoids and other biologically important molecules. researchgate.netmagritek.com

Another avenue of research involves multicomponent reactions (MCRs). The inherent functionality of this compound makes it an ideal candidate for MCRs, where three or more reactants combine in a single step to form a complex product. nih.gov This approach is highly valued for its efficiency and for rapidly building molecular complexity. For example, the amino group can react with aldehydes and isocyanides in Ugi-type reactions or with β-ketoesters and aldehydes in Hantzsch-like pyridine syntheses, adapted for the thiazole core.

Furthermore, the amino group can be transformed into other functional groups to open up new reaction possibilities. For instance, acylation with various acyl halides can produce a range of amide derivatives. nih.gov These amides can then be subjected to further transformations, expanding the chemical space accessible from the parent compound. nih.gov

Computational Design and Prediction of New Derivatives

Modern drug discovery and materials science heavily rely on computational methods to guide synthetic efforts. For scaffolds like 2-aminothiazole, computational tools are invaluable for designing new derivatives with desired properties and for predicting their biological activities. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For 2-aminothiazole derivatives, QSAR models can predict activities such as anticancer or enzyme inhibitory potential based on calculated molecular descriptors. nih.govtandfonline.comnih.gov These models help researchers prioritize which new derivatives to synthesize, saving time and resources. acs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net For derivatives of this compound, docking studies can elucidate key interactions within a protein's active site, guiding the design of more potent and selective inhibitors. nih.govnih.govresearchgate.net For example, docking can reveal which substitutions on the thiazole ring or the amino group are likely to enhance binding affinity. biointerfaceresearch.com

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). nih.gov This information provides insights into the molecule's reactivity, stability, and spectroscopic properties, which is crucial for designing new reaction pathways and predicting the characteristics of novel derivatives. nih.gov

These computational approaches enable a rational design cycle where new molecules are designed in silico, their properties are predicted, and only the most promising candidates are synthesized and tested, accelerating the discovery process. acs.org

Integration with Modern Synthetic Strategies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of established chemical scaffolds with modern synthetic technologies is a key driver of innovation. Flow chemistry and photoredox catalysis offer significant advantages over traditional batch methods, including improved safety, efficiency, and scalability. springerprofessional.debohrium.com

Flow Chemistry: The synthesis of heterocyclic compounds, including thiazoles, is well-suited for continuous flow processing. mtak.huegasmoniz.com.pt Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purer products. durham.ac.uk For a multistep synthesis starting from this compound, a flow setup could involve sequential reactors where each step (e.g., acylation, condensation, cyclization) is performed in a continuous stream, minimizing manual handling and purification steps. egasmoniz.com.ptdurham.ac.uk This technology is particularly advantageous for reactions that are hazardous or require extreme conditions, making the synthesis of complex derivatives safer and more efficient. mtak.hu

Photoredox Catalysis: This rapidly emerging field uses visible light to initiate single-electron transfer (SET) processes, enabling novel chemical transformations under mild conditions. nih.govnih.gov The 2-aminothiazole core is a potential substrate for photoredox-catalyzed reactions. For example, C-H functionalization reactions, which are notoriously difficult using traditional methods, can be achieved using photoredox catalysis to create C-C or C-heteroatom bonds directly on the thiazole ring or its substituents. nih.govacs.org While specific applications to this compound are still an emerging area, the principles of photoredox catalysis suggest that the thiazole ring could be functionalized through radical-mediated pathways. charlotte.eduresearchgate.net This opens up possibilities for creating derivatives that are inaccessible through conventional synthetic routes.

The application of these modern strategies promises to unlock new chemical space and provide more sustainable and efficient routes to novel compounds derived from the this compound scaffold.

Table of Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-4-ethylthiazol-5-yl)ethanone, and what intermediates are critical?

- The compound is typically synthesized via cyclocondensation of α-haloketones with thiourea derivatives. For example, 2-amino-4-methylthiazole derivatives are prepared using brominated ketones and thiourea under reflux in ethanol, yielding intermediates like 5-acetyl-2-amino-4-methylthiazole . Key intermediates include halogenated precursors (e.g., bromoethanone derivatives) and thiourea analogs. Reaction optimization often involves pH control (neutral to mildly acidic) and temperature modulation (60–80°C) to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Used to confirm the thiazole ring structure and substituent positions. For example, acetyl groups resonate at δ ~2.5 ppm (singlet), while aromatic protons in the thiazole ring appear between δ 6.5–7.5 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of CO or CH3 groups) validate the molecular formula .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade samples) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazole derivatives like this compound?

- Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and acetyl group orientation can be confirmed with R-factors < 0.05 .

- Challenges : Twinning or poor crystal quality may require data collection at low temperatures (100 K) or use of synchrotron radiation. SHELXD is preferred for structure solution in such cases .

Q. What experimental strategies mitigate contradictions in biological activity data for this compound?

- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines or bacterial strains to identify concentration-dependent effects .

- Metabolite Interference Testing : Pre-incubate the compound with liver microsomes to assess stability and rule out false positives from degradation products .

- Structural Analog Comparison : Test derivatives (e.g., 4-methyl or 5-fluoro substitutions) to isolate the pharmacophore responsible for observed activity .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Catalytic Optimization : Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings of thiazole intermediates, improving yields from ~50% to >80% .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane recrystallization minimizes impurities .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing over-reaction byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.